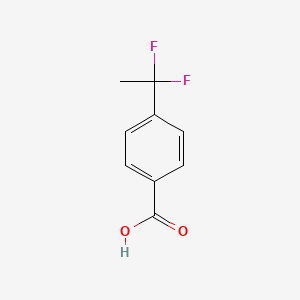

4-(1,1-Difluoroethyl)benzoic acid

Vue d'ensemble

Description

4-(1,1-Difluoroethyl)benzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the ethyl group are replaced by fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(1,1-Difluoroethyl)benzoic acid can be synthesized through the iodination of benzoic acid. The process involves the reaction of benzoic acid with cuprous iodide to produce a halogenated derivative. This derivative is then reacted with 1,1-difluoroethane to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,1-Difluoroethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst presence are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For instance, substitution reactions may yield various substituted benzoic acids, while oxidation reactions could produce carboxylated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(1,1-Difluoroethyl)benzoic acid has been explored for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its unique electronic properties due to the difluoroethyl group can enhance the biological activity of drug candidates. For example:

- Anticancer Agents : Research indicates that derivatives of benzoic acid can exhibit anticancer properties. The introduction of difluoroethyl groups may enhance these effects by modulating interactions with biological targets.

- Anti-inflammatory Drugs : Compounds derived from benzoic acids are often investigated for anti-inflammatory effects. The difluoroethyl modification could improve solubility and bioavailability.

Agricultural Applications

In agriculture, this compound can be utilized as an intermediate in developing herbicides and pesticides. The fluorinated compounds often demonstrate increased potency and selectivity against specific pests or weeds due to their enhanced stability and reduced degradation rates in the environment.

- Herbicidal Activity : Research has shown that benzoic acid derivatives can possess herbicidal properties, making them useful for crop protection.

- Pesticide Formulations : The incorporation of this compound into pesticide formulations may improve effectiveness while minimizing environmental impact.

Materials Science

The compound's unique chemical structure may also lend itself to applications in materials science, particularly in the development of polymers and coatings.

- Polymer Additives : this compound can act as a plasticizer or stabilizer in polymer formulations, improving flexibility and thermal stability.

- Coatings : Its application in coatings could enhance resistance to chemical degradation and improve surface properties.

Case Studies

Several case studies have documented the applications and effectiveness of this compound in various fields:

- Pharmaceutical Development : A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents based on this compound, demonstrating improved efficacy compared to traditional benzoic acid derivatives.

- Agricultural Efficacy Trials : Field trials conducted with herbicides containing this compound showed significant reductions in weed populations with minimal phytotoxicity to crops.

- Material Performance Testing : Laboratory tests indicated that polymers incorporating this compound exhibited superior mechanical properties and thermal stability compared to those without it.

Mécanisme D'action

The mechanism of action of 4-(1,1-Difluoroethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1,1-Difluoroethyl)benzene

- 4-(1,1-Difluoroethyl)phenol

- 4-(1,1-Difluoroethyl)aniline

Uniqueness

4-(1,1-Difluoroethyl)benzoic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.

Activité Biologique

4-(1,1-Difluoroethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is CHFO. The compound features a benzoic acid moiety with a difluoroethyl group at the para position, which may influence its biological properties through modifications in lipophilicity and electronic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is often compared to other benzoic acid derivatives.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with fluorinated substituents generally demonstrate improved antibacterial activity. For instance, compounds with similar structures have been reported to achieve MIC values as low as 1 μg/mL against Staphylococcus aureus and Bacillus subtilis .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure is believed to enhance the lipophilicity and bioavailability of the compound, potentially increasing its interaction with bacterial membranes.

- Influence of Substituents : The introduction of halogen substituents has been shown to improve antibacterial properties significantly. For example:

Study on Antibacterial Activity

In a comparative study of various benzoic acid derivatives, this compound was evaluated for its antibacterial efficacy. The results indicated that while it showed promising activity against certain strains, it was less effective than other more potent derivatives that contained additional halogen substitutions.

- Tested Strains : The compound was tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated varying degrees of susceptibility, with some strains exhibiting resistance .

Toxicity Assessment

The hemolytic activity of this compound was assessed by exposing red blood cells (RBCs) to various concentrations. The findings suggested minimal hemolysis at concentrations up to 64 μg/mL, indicating a favorable safety profile for further development as an antimicrobial agent .

Propriétés

IUPAC Name |

4-(1,1-difluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQPEQDJAOTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.